3,5-Dibromo-6-chloropyridin-2-OL
Description
Structural Context: Halogenated Pyridin-2-ol Scaffolds in Organic Synthesis
Halogenated pyridin-2-ol scaffolds, and more broadly pyridone structures, are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This term denotes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The utility of the pyridin-2-one moiety stems from its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for other chemical groups like amides and phenyls. nih.gov
The introduction of halogen atoms to this scaffold significantly enhances its synthetic versatility. The carbon-halogen bonds provide reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. nih.gov The specific nature and position of the halogens (e.g., bromine vs. chlorine) can influence their reactivity, enabling selective functionalization of the pyridine (B92270) ring. nih.gov
Academic Significance in Heterocyclic Chemistry Research
The academic significance of halogenated pyridinols lies in their role as versatile intermediates for the synthesis of a wide array of more complex heterocyclic systems. The pyridine ring is a core component of numerous natural products and pharmaceutically active compounds. researchgate.net The ability to selectively modify a pre-existing halogenated pyridine core through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings is a powerful strategy in modern synthetic chemistry. nih.gov
Research into the reactivity of polyhalogenated heterocycles is an active area of investigation. nih.gov Understanding the subtle differences in the reactivity of C-Br versus C-Cl bonds, and how their positions on the ring affect their susceptibility to oxidative addition in catalytic cycles, is crucial for developing novel synthetic methodologies. Compounds like 3,5-Dibromo-6-chloropyridin-2-OL serve as excellent model systems for studying such selective transformations.
Overview of Key Research Trajectories for Halogenated Pyridinols
The research trajectories for halogenated pyridinols are primarily centered on their utility as building blocks in organic synthesis and medicinal chemistry.
One major research avenue involves their use in site-selective cross-coupling reactions . nih.gov For a molecule like this compound, the presence of two different types of halogen atoms (bromine and chlorine) at distinct positions opens up possibilities for sequential, site-selective functionalization. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in typical palladium-catalyzed cross-coupling reactions. mdpi.com This differential reactivity could potentially allow for the selective replacement of the bromine atoms, leaving the chlorine atom intact for subsequent transformations. The electronic environment of each halogen, influenced by the other substituents on the ring, would also play a critical role in directing the selectivity of these reactions.
Another emerging research area is the use of halogenated 2-pyridones as organocatalysts . For instance, 6-halo-2-pyridones have been shown to be effective catalysts for ester aminolysis. mdpi.com This catalytic activity is attributed to their ability to act as bifunctional Brønsted acid/base catalysts through hydrogen bonding interactions. While not specifically documented for this compound, its structural similarity to active organocatalysts suggests a potential for similar applications.
Furthermore, the development of novel synthetic methods to access polyfunctionalized pyridones remains a significant focus. The reactivity of the pyridine ring itself, which can be influenced by the existing halogen substituents, allows for various transformations beyond cross-coupling, including nucleophilic aromatic substitution and directed ortho-metalation, further expanding the synthetic utility of these scaffolds.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-6-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClNO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKVVPGQIXAVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607669 | |
| Record name | 3,5-Dibromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-39-5 | |
| Record name | 3,5-Dibromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo 6 Chloropyridin 2 Ol
Direct Synthesis Strategies
The formation of 3,5-Dibromo-6-chloropyridin-2-ol is primarily achieved through the strategic halogenation of pyridin-2-ol or pyridin-2(1H)-one precursors. The regioselectivity of these reactions is governed by the electronic nature of the substituents already present on the pyridine (B92270) ring.
Routes from Precursors: Halogenated Pyridin-2(1H)-ones and Related Pyridinols
The synthesis often commences with a less halogenated pyridinol, which undergoes further halogenation to yield the target compound.
The synthesis of polysubstituted pyridinols like this compound often involves a stepwise approach starting from a suitable precursor such as 6-chloropyridin-2-ol. The hydroxyl group (-OH) in pyridin-2-ols is an activating group, directing incoming electrophiles to the ortho and para positions (positions 3 and 5). The chlorine atom at position 6 is a deactivating group but also directs ortho and para. The combined electronic effects of these groups guide the regioselective introduction of bromine atoms.
A common method involves the direct bromination of a chlorinated pyridin-2-ol. For instance, the reaction of 2-chloro-6-hydroxypyridine with N-Bromosuccinimide (NBS) in a solvent like chloroform (B151607) under reflux can yield monobrominated products. chemicalbook.com To achieve dibromination at the 3 and 5 positions, harsher conditions or a stronger brominating agent may be necessary. The kinetics of bromination for 2-pyridinone derivatives in aqueous solutions have been studied, providing insight into the reaction mechanisms. acs.org
The table below outlines a general synthetic pathway.
| Starting Material | Reagent | Conditions | Product |
| 6-chloropyridin-2-ol | N-Bromosuccinimide (NBS) (2+ eq.) | Chloroform, Reflux | This compound |
This table represents a plausible synthetic route based on known chemical principles.
Achieving specific halogenation patterns on the pyridine ring is a significant challenge in synthetic chemistry due to the electronic properties of the heterocycle. nih.gov Pyridines are electron-deficient, which makes electrophilic aromatic substitution reactions more difficult compared to benzene. nih.govchemrxiv.org However, various strategies have been developed to overcome this and achieve high selectivity.
Modern methods for selective halogenation include:
Pyridine N-Oxides : Converting the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.govresearchgate.net Subsequent deoxygenation can yield the desired halopyridine.
Designed Phosphine Reagents : A novel approach involves the installation of specially designed heterocyclic phosphines at the 4-position of pyridines. nih.govnih.govresearchgate.net These phosphonium (B103445) salts can then be displaced by halide nucleophiles in a process that tolerates a wide range of functional groups. nih.govnih.govresearchgate.net This method proceeds via an SNAr pathway. nih.gov
Zincke Intermediates : A ring-opening, halogenation, and ring-closing sequence can transform pyridines into reactive Zincke imine intermediates. chemrxiv.org These intermediates undergo highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions, allowing for 3-selective halogenation. chemrxiv.org
While not all of these methods have been explicitly reported for the synthesis of this compound, they represent the state-of-the-art in selective pyridine functionalization and could potentially be adapted for this purpose.
Modern Catalyst-Mediated Approaches for C-C and C-X Bond Formation
The halogen atoms on the this compound ring serve as valuable handles for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, vastly expanding the molecular complexity that can be built from this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. youtube.com The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comlibretexts.org
The reactivity of the different halogen atoms in this compound (or its analogs) varies, allowing for selective and sequential couplings. Generally, the reactivity of C-X bonds in these reactions follows the order C-I > C-Br > C-Cl. This differential reactivity is crucial for selectively functionalizing the molecule.
Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org Studies on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that chemoselective Sonogashira reactions can be achieved. researchgate.netrsc.orgconsensus.app By carefully controlling the reaction conditions, it is possible to obtain mono-, di-, tri-, and tetra-alkynylated pyridines. rsc.org This suggests that the bromine atoms at the 3 and 5 positions of this compound would be the primary sites for Sonogashira coupling.
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide. researchgate.net It is widely used in the synthesis of biaryls. researchgate.net Research on 3,5-dibromo-2,6-dichloropyridine indicates that sequential Suzuki-Miyaura couplings occur preferentially at the C3/C5 positions (the C-Br bonds) before reacting at the C2/C6 positions (the C-Cl bonds). researchgate.net This regioselectivity allows for the controlled synthesis of 3-aryl and 3,5-diaryl pyridines. researchgate.net Similar selectivity would be expected for this compound.
Stille Coupling : The Stille reaction couples an organic halide with an organotin compound (stannane). organic-chemistry.orgopenochem.org It is known for its tolerance of a wide variety of functional groups. The mechanism involves oxidative addition, transmetalation, and reductive elimination. openochem.orgpsu.edu Given the reactivity of the C-Br bonds, this compound would be an excellent substrate for Stille coupling, allowing for the introduction of various organic groups at the 3 and 5 positions by reacting it with different organostannanes in the presence of a palladium catalyst.
The table below summarizes the expected outcomes of palladium-catalyzed cross-coupling reactions on a 3,5-dibromo-6-chloro-substituted pyridine core.
| Coupling Reaction | Organometallic Reagent | Reactive Site(s) | Expected Product Type |
| Sonogashira | Terminal alkyne | C3-Br, C5-Br | 3,5-Dialkynyl-6-chloropyridin-2-ol |
| Suzuki-Miyaura | Arylboronic acid | C3-Br, C5-Br | 3,5-Diaryl-6-chloropyridin-2-ol |
| Stille | Organostannane | C3-Br, C5-Br | 3,5-Diorganyl-6-chloropyridin-2-ol |
This table is based on the known reactivity of the analogous compound 3,5-dibromo-2,6-dichloropyridine. researchgate.netrsc.orgresearchgate.net
Application of Organometallic Reagents (e.g., Grignard reagents)
The bromine atoms of polybrominated pyridines can be utilized to form organometallic reagents, such as Grignard reagents. The reaction of 2,6-dibromopyridine (B144722) with magnesium can form a dimagnesium compound, which can then react with various electrophiles like aldehydes. researchgate.netresearchgate.net
This methodology can be extended to this compound. The formation of a Grignard reagent would likely occur at one or both of the C-Br positions through reaction with magnesium metal. The resulting pyridylmagnesium bromide species is a potent nucleophile that can react with a wide array of electrophiles, including:
Aldehydes and ketones to form secondary and tertiary alcohols, respectively. researchgate.net
Esters to potentially form tertiary alcohols. researchgate.net
Carbon dioxide to form carboxylic acids.
This transformation provides a powerful, alternative route to C-C bond formation, complementing the palladium-catalyzed methods.
N-Heterocyclic Carbene (NHC) Catalysis in Related Pyridinone Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, capable of mediating a wide array of chemical transformations. chalmers.seisca.me Their utility stems from their strong σ-donating ability and the capacity for tunable steric and electronic properties. scripps.edunih.gov In the context of pyridinone systems, NHC catalysis offers unique opportunities for functionalization.
While direct NHC-catalyzed reactions on this compound are not extensively documented, the principles of NHC catalysis in related systems provide a predictive framework for its potential reactivity. A key mode of NHC catalysis involves the generation of a Breslow intermediate from an aldehyde, which can act as a nucleophile. acs.org This intermediate can then participate in various coupling reactions. For instance, NHC-catalyzed radical reactions have been developed where the enolate form of a Breslow intermediate engages in single-electron transfer (SET) processes. nih.govrsc.org This strategy could potentially be adapted to introduce alkyl groups to the pyridine core via radical-radical coupling, by using the pyridinone as a radical acceptor or precursor.
Furthermore, NHCs are exceptional ligands for transition metals like palladium and rhodium, enhancing their catalytic activity in cross-coupling and C-H activation reactions. nih.govacs.org Palladium-NHC complexes have been shown to be highly effective in the direct arylation of heterocycles, including pyrroles and electron-deficient aryl chlorides. nih.gov This suggests that a Pd-NHC catalytic system could be employed for the functionalization of the C-H position (if present after derivatization) or for cross-coupling reactions at the halogenated positions of the this compound ring. The strong σ-donation from the NHC ligand can facilitate the challenging oxidative addition step involving the C-Cl or C-Br bonds. nih.gov
The application of NHC catalysis extends to the enantioselective functionalization of pyridine derivatives. For example, an asymmetric β-pyridylation of enals has been achieved with excellent enantioselectivity through NHC catalysis, targeting the C4-position of pyridinium (B92312) salts. nih.gov This highlights the potential for developing stereoselective transformations on derivatives of this compound.
Functionalization and Derivatization Strategies
The multiple halogen substituents and the pyridin-2-ol moiety on this compound offer several handles for selective functionalization and the introduction of molecular diversity.
The presence of three halogen atoms (two bromine, one chlorine) at different positions on the pyridine ring allows for potential regioselective substitution. The reactivity of halogens on a pyridine ring towards nucleophilic aromatic substitution (SNAr) is highly dependent on their position relative to the ring nitrogen and other activating or deactivating groups. Generally, halogens at the 2- and 4-positions are more activated towards SNAr than those at the 3- or 5-positions.
In the case of this compound, the chlorine atom is at the C6 position (ortho to the nitrogen), and the bromine atoms are at the C3 and C5 positions. The C6-Cl bond is expected to be the most susceptible to nucleophilic attack due to its activation by the adjacent ring nitrogen. In related systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the 4-position, which is analogous to the 6-position in a pyridine ring in terms of activation by the nitrogen. mdpi.com Therefore, treatment with various nucleophiles (e.g., amines, alkoxides, thiolates) would likely lead to the selective displacement of the chlorine atom.
The bromine atoms at the C3 and C5 positions are less activated towards direct SNAr. However, their substitution can often be achieved via metal-catalyzed cross-coupling reactions (see section 2.2.3). Halogen dance reactions or directed metalation could also be explored to functionalize these positions selectively.
The hydroxyl group of the pyridin-2-ol tautomer presents a site for O-alkylation and O-arylation to form the corresponding ethers (2-alkoxy or 2-aryloxypyridines). It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones. researchgate.net The position of this equilibrium and the outcome of alkylation (N- vs. O-alkylation) can be influenced by several factors, including the solvent, the nature of the counter-ion, and the alkylating agent. researchgate.net
Generally, reactions of 2-pyridone salts with alkyl halides can yield mixtures of N- and O-alkylated products. researchgate.net However, selective O-alkylation can often be achieved under specific conditions. For example, using silver salts of the pyridone tends to favor O-alkylation, while alkali metal salts often lead to N-alkylation. researchgate.net More modern methods have been developed to achieve high regioselectivity. For instance, a visible-light-promoted O-H insertion reaction between 2-pyridones and α-aryldiazoacetates provides O-alkylated products with perfect selectivity under catalyst-free conditions. rsc.org Another approach involves a TfOH-catalyzed carbenoid insertion, which also achieves highly regioselective O-alkylation of 2-pyridones. rsc.org Imparting aromaticity through O-alkylation has been shown to be a valuable strategy in medicinal chemistry. nih.gov
Beyond nucleophilic substitution and O-alkylation, the halogen atoms on this compound serve as versatile handles for introducing a wide range of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds in these reactions allows for selective and sequential functionalization.
Suzuki-Miyaura Coupling: The C-Br bonds are generally more reactive than the C-Cl bond in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of aryl or vinyl groups at the C3 and C5 positions by reacting the substrate with boronic acids or esters in the presence of a palladium catalyst and a base. Subsequent, more forcing conditions could then be used to couple at the C6-Cl position.
Sonogashira Coupling: Similar to the Suzuki coupling, the C-Br bonds can be selectively alkynylated using terminal alkynes, a palladium catalyst, and a copper(I) co-catalyst. This provides a route to 3,5-dialkynyl-6-chloropyridin-2-ol derivatives.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Again, the higher reactivity of the C-Br bonds would permit the selective introduction of amine functionalities at the C3 and C5 positions.
Stille Coupling: This reaction, using organostannanes, offers another avenue for introducing alkyl, vinyl, or aryl groups, with selectivity typically favoring the C-Br positions.
These cross-coupling reactions enable the construction of highly complex and diverse pyridine derivatives from the this compound scaffold, making it a valuable building block in synthetic chemistry. nih.govnih.gov
Multistep Synthesis and Retrosynthetic Analysis Principles Applied to this compound (as a target or intermediate)
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. advancechemjournal.com When considering this compound as a target molecule, one can envision several disconnection approaches.
A plausible retrosynthetic pathway would involve the construction of the pyridinone ring as a key step. The target molecule could be disconnected back to a substituted 2,6-dihydroxypyridine (B1200036) or a 2-amino-6-hydroxypyridine (B123244) derivative. Subsequent halogenation steps would then install the bromine and chlorine atoms. For example, one could start from a suitable precursor and perform electrophilic bromination to install the bromine atoms at the 3 and 5 positions, followed by a chlorination/dehydroxylation reaction (e.g., using POCl₃ or PCl₅) to convert a hydroxyl group at the 6-position to a chlorine. The synthesis of a related compound, 3,5-dibromo-4-chloropyridine, has been reported from 3,5-dibromo-4-pyridone using PCl₅.
Alternatively, the pyridine ring could be constructed via a cyclization reaction. For instance, a 1,5-dicarbonyl compound could be cyclized with an amine source like hydroxylamine (B1172632) hydrochloride to form the pyridine core. nih.gov The required substituents would need to be incorporated into the acyclic precursors.
As an intermediate, this compound is a valuable building block for more complex targets due to its multiple, differentially reactive sites. In a retrosynthetic analysis of a larger molecule containing this core, the C-Br and C-Cl bonds would be identified as key disconnection points for cross-coupling reactions. The hydroxyl group could be a disconnection point for an ether linkage. This allows for a convergent synthesis strategy where the complex side chains are prepared separately and then coupled to the central pyridine scaffold in the final steps. The ability to perform sequential, regioselective couplings on this intermediate makes it a powerful tool for building molecular complexity in a controlled manner. rsc.org
Mechanistic Investigations of 3,5 Dibromo 6 Chloropyridin 2 Ol Reactivity
Reaction Mechanism Elucidation via Experimental Studies
While specific experimental studies exclusively focused on 3,5-Dibromo-6-chloropyridin-2-ol are not extensively documented in publicly available literature, the reaction mechanisms of similarly substituted pyridin-2-ols provide a strong basis for understanding its reactivity.
The elucidation of reaction pathways for substituted pyridin-2-ols typically involves a combination of techniques to map the transformation and identify transient species. For a compound like this compound, key reaction pathways would include electrophilic and nucleophilic substitution at the pyridine (B92270) ring.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. The presence of three electron-withdrawing halogen atoms (two bromo and one chloro) further deactivates the ring. However, the hydroxyl group at the C2 position is an activating group. Electrophilic attack is most likely to occur at the C4 position, which is the least deactivated position and is para to the activating hydroxyl group.
A plausible reaction pathway for electrophilic substitution, such as nitration, would involve the formation of a sigma complex (also known as an arenium ion) as a key intermediate. The stability of this intermediate, influenced by the substituents, directs the regioselectivity of the reaction.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, exacerbated by the halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position is particularly activated for displacement by nucleophiles due to the presence of the nitrogen atom in the para position and the additional activation by the bromo substituents.
The reaction pathway for an SNAr reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a critical factor in determining the reaction's feasibility and rate.
Illustrative Intermediates in Plausible Reactions:
| Reaction Type | Reagent Example | Key Intermediate | Position of Attack |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Sigma Complex | C4 |
| Nucleophilic Substitution | NaOCH₃ | Meisenheimer Complex | C6 |
Kinetic studies are essential for quantifying the reactivity of a compound and understanding the factors that influence reaction speed. For this compound, kinetic investigations would provide valuable data on the rates of electrophilic and nucleophilic substitution reactions.
The rate of a reaction is determined by the activation energy of the rate-determining step. In electrophilic substitution, this is typically the formation of the sigma complex. For nucleophilic substitution via the SNAr mechanism, the formation of the Meisenheimer complex is usually the slow step.
The rate law for these reactions can be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress over time, often using spectroscopic methods like UV-Vis or NMR.
Hypothetical Rate Data for Reactions of a Substituted Pyridin-2-ol:
| Reaction Type | Nucleophile/Electrophile | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |
| Nucleophilic Substitution | Piperidine | 1.5 x 10⁻⁴ |
| Nucleophilic Substitution | Sodium Methoxide | 3.2 x 10⁻³ |
| Electrophilic Bromination | Br₂/FeBr₃ | 5.0 x 10⁻⁶ |
Note: The data in this table is illustrative and represents typical relative rates for these types of reactions.
Role of Tautomerism in Reaction Pathways of Pyridin-2-ols
A fundamental aspect of the chemistry of pyridin-2-ols is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This equilibrium plays a pivotal role in dictating the reactivity of the molecule.
The tautomeric equilibrium between this compound and 3,5-Dibromo-6-chloro-1H-pyridin-2-one is a dynamic process influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.
In the gas phase and in non-polar solvents, the pyridin-2-ol form is often favored. However, in polar or protic solvents, the pyridin-2(1H)-one tautomer can be the more stable form due to better solvation of the more polar amide-like structure. The electron-withdrawing halogen substituents on the ring are expected to influence the position of this equilibrium.
Factors Influencing Tautomeric Equilibrium:
| Factor | Effect on Equilibrium | Favored Tautomer |
| Solvent Polarity | Increasing polarity | Pyridin-2(1H)-one |
| Hydrogen Bonding | Protic solvents | Pyridin-2(1H)-one |
| Electron-withdrawing Substituents | Can favor the pyridone form | Pyridin-2(1H)-one |
The two tautomers exhibit distinct reactivity profiles. The pyridin-2-ol form behaves more like a substituted phenol, with the hydroxyl group activating the ring towards electrophilic attack. The lone pair on the oxygen atom can participate in resonance, increasing the electron density at the C3 and C5 positions.
Conversely, the pyridin-2(1H)-one tautomer has a more diene-like character and is generally more susceptible to reactions at the double bonds. The nitrogen atom in the pyridone form is less basic than in the pyridinol form.
The ambident nucleophilic character of the pyridin-2-ol/pyridin-2(1H)-one system is a key feature. Alkylation reactions, for instance, can occur at either the oxygen atom of the pyridinol tautomer to give an O-alkylated product, or at the nitrogen atom of the pyridone tautomer to yield an N-alkylated product. The regioselectivity of such reactions is highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the counter-ion.
Investigation of Electrophilic and Nucleophilic Character of Ring Positions
The electronic properties of the pyridine ring in this compound are significantly modulated by the interplay of the electron-withdrawing nitrogen atom, the electron-donating hydroxyl group (in the pyridinol tautomer), and the electron-withdrawing halogen substituents. researchgate.net
Electrophilic Character: The ring positions ortho and para to the nitrogen atom (C2, C4, and C6) are inherently electron-deficient and thus possess electrophilic character. The presence of the chloro group at C6 and bromo groups at C3 and C5 further enhances the electrophilicity of these positions, making them susceptible to nucleophilic attack. The C6 position is particularly electrophilic due to the combined electron-withdrawing effects of the adjacent nitrogen and the chloro and bromo substituents.
Nucleophilic Character: The nucleophilic character of the ring is primarily associated with the C3 and C5 positions, which are activated by the hydroxyl group at C2 through resonance in the pyridin-2-ol tautomer. However, the presence of the electron-withdrawing bromo groups at these positions significantly diminishes their nucleophilicity. The C4 position, while less activated by the hydroxyl group, is also less deactivated by the halogens, making it a potential site for electrophilic attack.
Relative Reactivity of Ring Positions:
| Ring Position | Electrophilic Character | Nucleophilic Character | Predicted Reactivity |
| C3 | Moderate | Low (due to Br) | Susceptible to strong electrophiles |
| C4 | High | Low | Most likely site for electrophilic attack |
| C5 | Moderate | Low (due to Br) | Susceptible to strong electrophiles |
| C6 | Very High (due to Cl and N) | Very Low | Most likely site for nucleophilic attack |
Stereochemical Aspects and Chiral Transformations of this compound and its Derivatives
The exploration of stereochemistry in molecules is fundamental to understanding their interactions in three-dimensional space, a concept of paramount importance in fields such as medicinal chemistry and materials science. For derivatives of this compound, stereochemical considerations primarily emerge in the context of atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. This phenomenon is particularly relevant for N-aryl substituted derivatives of this compound.
The substitution pattern of the pyridin-2-one ring, with bulky bromine and chlorine atoms, can create significant steric hindrance that restricts the rotation of an N-aryl substituent. This hindered rotation can lead to the existence of stable, separable enantiomers, known as atropisomers. The study of these atropisomers, including their synthesis and separation, forms a significant area of mechanistic investigation.
Atropisomerism in N-Aryl Derivatives
The dynamic kinetic resolution (DKR) of C–N atropisomeric pyridones has been achieved through asymmetric phase-transfer catalysis. This process often takes advantage of a rotational barrier-lowering hydrogen bond present in the starting materials rsc.orgqub.ac.uknih.gov. In the case of N-aryl derivatives of this compound, the introduction of an ortho-substituted aryl group on the nitrogen atom can induce axial chirality.
Research on related N-aryl pyridones has demonstrated that the enantioselectivity of such resolutions is influenced by non-covalent interactions between the substrate and the chiral catalyst rsc.orgqub.ac.uk. For instance, X-ray and NMR studies have revealed the presence of a barrier-raising ground state CH⋯π interaction in the product, which contributes to the stability of the separated atropisomers rsc.orgqub.ac.uk.
The substitution at the 3- and 5-positions of the pyridone ring, as is the case with this compound, is expected to significantly impact the rotational barrier and, consequently, the stereochemical outcome of chiral transformations. The steric bulk of the bromine atoms would likely increase the rotational barrier in N-aryl derivatives, potentially making them suitable candidates for atroposelective synthesis.
Dynamic Kinetic Resolution Studies
While specific studies on this compound are not extensively documented in publicly available literature, the principles of dynamic kinetic resolution applied to similar polysubstituted N-aryl pyridones provide a framework for understanding potential chiral transformations. In a typical DKR, a racemic mixture of atropisomers is subjected to a chiral catalyst that selectively reacts with one enantiomer, while the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.
The following table illustrates the results of a dynamic kinetic resolution of various N-aryl pyridones using a quinidine-derived phase-transfer catalyst, providing insight into the potential for achieving high enantioselectivity in this class of compounds.
| Substrate (N-Aryl Pyridone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| N-(2-methylphenyl)-2-pyridone | Quinidine Derivative A | 85 | 92 | [Fictionalized Data] |
| N-(2-ethylphenyl)-2-pyridone | Quinidine Derivative A | 82 | 90 | [Fictionalized Data] |
| N-(2-isopropylphenyl)-2-pyridone | Quinidine Derivative A | 75 | 95 | [Fictionalized Data] |
| N-(2-chlorophenyl)-3,5-dichloro-2-pyridone | Quinidine Derivative B | 90 | 98 | [Fictionalized Data] |
| N-(2-bromophenyl)-3,5-dibromo-2-pyridone | Quinidine Derivative B | 88 | 97 | [Fictionalized Data] |
This table presents fictionalized data for illustrative purposes, based on trends observed in the cited literature for similar compounds.
Enzymatic and Chemoenzymatic Approaches
In addition to chemical catalysis, enzymatic methods offer a powerful tool for the kinetic resolution of chiral compounds. Flavin-dependent halogenases, for example, have been engineered to perform site- and atroposelective halogenation of 3-aryl-4(3H)-quinazolinones through kinetic or dynamic kinetic resolution nih.govchemrxiv.org. This approach could potentially be adapted for the stereoselective halogenation or other transformations of derivatives of this compound.
The development of chiral transformations for this compound and its derivatives remains an active area of research. The insights gained from studies on related polysubstituted and N-aryl pyridones provide a strong foundation for the design of new stereoselective syntheses and resolutions, paving the way for the preparation of enantiomerically pure materials with potential applications in various fields of chemistry.
Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Dibromo 6 Chloropyridin 2 Ol
X-ray Diffraction Crystallography (XRD) for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for 3,5-Dibromo-6-chloropyridin-2-ol is not widely published, significant insights into its solid-state structure can be inferred from crystallographic analyses of closely related halogenated pyridin-2-ol derivatives. For instance, the crystal structure of 3,5,6-Trichloro-2-pyridinol, an analogous compound, shows a nearly planar molecular geometry. nih.gov In the crystal lattice of this related molecule, molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, creating a stable, repeating loop pattern. nih.gov
Based on such related structures, it is anticipated that this compound would also exhibit a planar or near-planar pyridinone ring. The presence of two bromine atoms and one chlorine atom, all of which are capable of participating in halogen bonding, would significantly influence the crystal packing. It is likely that the solid-state structure is stabilized by a combination of hydrogen bonding from the hydroxyl group and halogen bonding interactions, leading to a well-ordered crystalline arrangement, probably in a monoclinic or orthorhombic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the molecular framework of this compound by probing the local chemical environment of its hydrogen and carbon nuclei.
High-Resolution ¹H and ¹³C NMR Analysis for Chemical Shift Assignments
In its ¹H NMR spectrum, this compound is expected to show two distinct signals in the aromatic region corresponding to the single proton on the pyridine (B92270) ring and the hydroxyl proton. The pyridinone ring exists in tautomeric equilibrium with its pyridinol form, but the pyridinone form typically predominates.
¹H NMR: The proton attached to the C4 carbon would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the deshielding effects of the adjacent bromine atoms. The hydroxyl (-OH) proton would also appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The C2 carbon, bonded to both the oxygen and nitrogen, would appear at a characteristic downfield shift, typically around 160-165 ppm, indicative of a carbonyl-like carbon in a pyridinone system. The carbons bonded to the halogens (C3, C5, C6) would have their chemical shifts significantly influenced by the electronegativity and size of the respective halogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H4 | Singlet | - |
| OH | Broad Singlet | - |
| C2 | - | ~160-165 |
| C3 | - | ~100-110 |
| C4 | - | ~120-130 |
| C5 | - | ~105-115 |
Note: These are estimated values based on data for analogous halogenated pyridinones. Actual values may vary based on solvent and experimental conditions.
Advanced Multi-Dimensional NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis
Advanced 2D NMR techniques are invaluable for confirming structural assignments and elucidating spatial relationships. While through-bond correlations from experiments like COSY would be limited for this molecule due to the single ring proton, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra would be essential to definitively assign the proton signal to its corresponding carbon (C4) and to confirm the connectivity of the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of atoms. libretexts.org A NOESY experiment could reveal through-space correlations between the C4 proton and the hydroxyl proton, providing information about the molecule's preferred conformation in solution. youtube.comnanalysis.com For a small, relatively rigid molecule like this, observing a NOE (Nuclear Overhauser Effect) between these two protons would confirm their proximity on the same face of the ring system.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. ulethbridge.ca For this compound, the expected molecular formula is C₅H₂Br₂ClNO. HRMS would be able to distinguish the exact mass of this combination of atoms from other potential formulas with the same nominal mass, thereby providing unambiguous confirmation of the elemental composition.
Isotopic Pattern Analysis for Precise Halogen Atom Count Determination
The presence of bromine and chlorine atoms gives rise to a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator of the number of each halogen atom present. libretexts.orgchemguide.co.uk
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. libretexts.org
Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in an approximate 1:1 ratio. libretexts.org
A compound with two bromine atoms and one chlorine atom will exhibit a complex cluster of peaks for the molecular ion (M). The primary peaks would be M, M+2, M+4, and M+6, with their relative intensities determined by the statistical probability of each isotopic combination. The characteristic pattern for a dibromo-monochloro compound is a distinctive cluster that is easily recognizable and confirms the precise count of these halogen atoms. researchgate.net
Table 2: Major Contributors to the Molecular Ion Cluster for C₅H₂Br₂ClNO
| Isotopic Composition | Relative Mass | Expected Relative Intensity |
|---|---|---|
| 2 x ⁷⁹Br, 1 x ³⁵Cl | M | Highest probability within the cluster |
| 1 x ⁷⁹Br, 1 x ⁸¹Br, 1 x ³⁵Cl | M+2 | High |
| 2 x ⁷⁹Br, 1 x ³⁷Cl | M+2 | Moderate |
| 2 x ⁸¹Br, 1 x ³⁵Cl | M+4 | Moderate |
| 1 x ⁷⁹Br, 1 x ⁸¹Br, 1 x ³⁷Cl | M+4 | High |
This complex and predictable isotopic signature is a powerful diagnostic tool in the structural elucidation of halogenated compounds. nih.gov
Vibrational Spectroscopy: A Theoretical Perspective on FT-IR and Raman Analysis of this compound
Fourier-Transform Infrared (FT-IR) Spectroscopy would be expected to reveal characteristic absorption bands corresponding to the molecule's various functional groups. The O-H stretching vibration of the hydroxyl group would likely appear as a broad band in the region of 3400-3200 cm⁻¹, with its broadness indicating hydrogen bonding, likely in the solid state. The C-H stretching vibrations of the pyridine ring would be observed in the 3100-3000 cm⁻¹ range.
The fingerprint region, below 1600 cm⁻¹, would contain a wealth of structural information. The C=C and C=N stretching vibrations of the pyridinone ring are expected to produce a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The in-plane bending of the O-H group would also fall within this region. The C-Br and C-Cl stretching vibrations would be found at lower wavenumbers, typically in the 800-500 cm⁻¹ range. The precise positions of these bands would be influenced by the electronic effects of the halogen substituents on the pyridine ring.
Raman Spectroscopy , which relies on the scattering of light, would provide complementary information. While the O-H stretch might be weak in the Raman spectrum, the symmetric vibrations of the pyridine ring are expected to be strong and well-defined. The C-Br and C-Cl stretching vibrations would also be readily observable. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound.
Hypothetical FT-IR and Raman Spectral Data for this compound
| Vibrational Mode | Hypothetical FT-IR Wavenumber (cm⁻¹) | Hypothetical Raman Shift (cm⁻¹) | Assignment |
| ν(O-H) | ~3350 (broad) | Weak | O-H stretching |
| ν(C-H) | ~3080 | ~3085 | Aromatic C-H stretching |
| ν(C=C), ν(C=N) | ~1610, ~1550, ~1470 | ~1615, ~1555, ~1475 | Pyridine ring stretching |
| δ(O-H) | ~1350 | - | In-plane O-H bending |
| ν(C-Cl) | ~750 | ~755 | C-Cl stretching |
| ν(C-Br) | ~620, ~580 | ~625, ~585 | C-Br stretching |
Note: This table contains hypothetical data for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Theoretical Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. doi.org For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from π → π* and n → π* transitions associated with the pyridin-2-one system.
The pyridin-2-one core contains a conjugated π-system and non-bonding electrons on the nitrogen and oxygen atoms. The π → π* transitions, which are typically of high intensity, would be expected to occur at shorter wavelengths (higher energy). The n → π* transitions, involving the promotion of a non-bonding electron to an anti-bonding π* orbital, are generally of lower intensity and would appear at longer wavelengths (lower energy). researchgate.net
The presence of bromine and chlorine atoms as substituents on the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridin-2-ol. This is due to the electron-donating effect of the halogens through their lone pairs, which can extend the conjugation of the system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent used for the analysis would also influence the spectrum, with polar solvents potentially causing shifts in the absorption maxima due to interactions with the solute molecule.
Hypothetical UV-Vis Spectral Data for this compound in Methanol
| Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~280 | ~8,000 | π → π* transition |
| ~340 | ~1,500 | n → π* transition |
Note: This table contains hypothetical data for illustrative purposes.
Correlation of Experimental Spectroscopic Data with Computational Predictions
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.
A theoretical study would begin with the optimization of the molecular geometry of this compound using a suitable DFT functional and basis set. Once the optimized structure is obtained, the vibrational frequencies can be calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using empirical scaling factors to improve the agreement with experimental data. nih.gov The potential energy distribution (PED) analysis can then be used to make unambiguous assignments of the calculated vibrational modes.
Similarly, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum. doi.org This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions can provide a detailed understanding of their nature (e.g., π → π* or n → π*).
In-Depth Computational Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and theoretical studies specifically focused on the compound this compound are not publicly available. As a result, a thorough, evidence-based article structured around quantum mechanical calculations, electronic structure analysis, and predictive spectroscopy for this specific molecule cannot be generated at this time.
The inquiry sought a detailed exploration of this compound, covering advanced computational topics such as Density Functional Theory (DFT) for electronic structure, geometry optimization, and the prediction of spectroscopic parameters. Furthermore, the request included an analysis of its electronic structure through Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.
Computational chemistry provides invaluable insights into the intrinsic properties of molecules, predicting their behavior and reactivity. Techniques like DFT are fundamental in modern chemical research for understanding ground-state properties and conformational landscapes. Similarly, FMO theory and MEP mapping are crucial for predicting reaction pathways and intermolecular interactions. The absence of such studies for this compound means that any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.
Therefore, until dedicated computational studies on this compound are conducted and published, a detailed article as per the specified outline cannot be furnished.
Computational Chemistry and Theoretical Studies of 3,5 Dibromo 6 Chloropyridin 2 Ol
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and in the bonds between them. wikipedia.org It provides a localized, "natural Lewis structure" representation of the molecule, where deviations from this idealized structure indicate electron delocalization effects. wikipedia.org For a molecule like 3,5-Dibromo-6-chloropyridin-2-OL, NBO analysis would elucidate the nature of the covalent bonds, lone pairs, and any hyperconjugative interactions that contribute to its stability.
In an NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are examined. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values signify stronger delocalization. For a substituted pyridinol ring, significant delocalization is expected from the lone pairs of the oxygen and halogen atoms into the antibonding orbitals of the pyridine (B92270) ring.
While specific E(2) data for this compound is not published, a representative NBO analysis of a similar heterocyclic system would likely reveal the interactions shown in the table below. These interactions are crucial in understanding the electronic landscape of the molecule.
Table 1: Representative NBO Analysis for a Halogenated Pyridinol System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) O | π* (C-C) | ~15-25 | π-conjugation from oxygen lone pair to the ring |
| LP (1) N | σ* (C-C) | ~2-5 | Hyperconjugation involving the nitrogen lone pair |
| LP (1) Br | σ* (C-C) | ~1-3 | Weak hyperconjugation from bromine lone pair |
| LP (1) Cl | σ* (C-C) | ~1-3 | Weak hyperconjugation from chlorine lone pair |
Note: The data in this table is illustrative and based on general principles of NBO analysis for similar compounds.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding and halogen bonding are expected to be the most significant forces dictating its crystal packing.
Analysis of Hydrogen Bonding Networks
The presence of a hydroxyl (-OH) group and a pyridine nitrogen atom in this compound makes it a prime candidate for forming strong hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and the oxygen of the hydroxyl group can act as acceptors. In the solid state, these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. chemrxiv.org The study of related chlorocyanopyridines has shown that C-H···N interactions also play a role in the crystal packing. nih.gov
Investigation of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). In this compound, the bromine and chlorine atoms can participate in halogen bonds with the nitrogen atom or the oxygen atom of neighboring molecules. The strength of these interactions depends on the polarizability of the halogen atom (I > Br > Cl > F). Studies on other brominated pyridinium (B92312) compounds have demonstrated the significant role of C–Br⋯F and C–Br⋯N halogen bonds in their supramolecular assembly. rsc.org Similarly, Br···Br interactions have been observed in the crystal structures of perbrominated derivatives. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other strong interactions. mdpi.com
Table 2: Representative Hirshfeld Surface Contact Contributions for a Halogenated Pyridine
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | ~30-40 |
| C···H / H···C | ~15-25 |
| Halogen···H / H···Halogen | ~10-20 |
| Halogen···Halogen | ~5-10 |
| N···H / H···N | ~2-5 |
Note: This data is based on findings for analogous halogenated pyridine compounds and is for illustrative purposes. iucr.org
Machine Learning Approaches in Chemical Informatics
Machine learning (ML) is increasingly being used in chemistry to predict the properties of molecules, thereby accelerating the discovery and design of new compounds. ulster.ac.uk
Prediction of Topological and Physicochemical Descriptors
Machine learning models can be trained on large datasets of known compounds to predict various topological and physicochemical descriptors for new molecules like this compound. nih.gov These descriptors include properties like boiling point, solubility, and logP, which are crucial for understanding the behavior of a compound in different environments. acs.org Deep learning models, in particular, have shown great promise in predicting chemical properties directly from the molecular structure. ulster.ac.ukresearchgate.net For instance, a Random Forest model has been successfully used to predict the regioselectivity of C-H functionalization in heterocyclic compounds with high accuracy. nih.gov Furthermore, machine and deep learning models have been developed to predict the high-pressure density of heterocyclic compounds based on their critical properties. researchgate.net
Table 3: Examples of Machine Learning-Predicted Properties for Heterocyclic Compounds
| Property | Machine Learning Model | Predicted Outcome |
|---|---|---|
| Regioselectivity | Random Forest | Site of reaction |
| Boiling Point | Neural Network | Numerical value (°C) |
| LogD | Deep Learning Autoencoder | Distribution coefficient |
Note: This table provides examples of properties that can be predicted for heterocyclic compounds using machine learning, as demonstrated in various studies. ulster.ac.uknih.govacs.orgresearchgate.net
Automated Identification and Classification of Halogenated Compounds
The proliferation of halogenated organic compounds, both from natural and synthetic sources, necessitates the development of rapid and accurate methods for their identification and classification. Computational chemistry and theoretical studies play a pivotal role in creating these automated systems, particularly in the analysis of data generated by techniques like high-resolution mass spectrometry (HRMS). The unique isotopic patterns of halogens, such as chlorine and bromine, provide a distinct signature that can be computationally exploited for selective detection.
Research Findings
The automated identification of halogenated compounds, including those with the specific halogenation pattern of this compound, heavily relies on the analysis of their mass spectrometric data. nih.govfigshare.com High-resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) is a powerful technique for determining the presence and quantity of halogens in organic molecules. rsc.org The isotopic abundances of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) create characteristic isotopic patterns in the mass spectrum of a molecule like this compound.
Computational tools can be designed to specifically search for these patterns within large datasets from techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For instance, a mathematical filter can be applied to raw data to selectively flag molecules that exhibit the expected isotopic profile of one chlorine and two bromine atoms. nih.govfigshare.com This approach significantly accelerates the process of identifying potentially novel or known halogenated compounds in complex mixtures, such as extracts from marine organisms. nih.gov
Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of halogenated pyridines. nih.govresearchgate.netnih.gov By calculating the expected frequencies of vibrational modes, researchers can create theoretical spectral libraries. These libraries can then be used to automatically match experimental spectra of unknown compounds, aiding in their structural elucidation. While specific studies on the vibrational spectra of this compound are not prevalent, the methodologies applied to similar compounds like 3,5-dibromopyridine (B18299) and various chloropyridines provide a robust framework for such analysis. nih.govresearchgate.net
The table below illustrates the kind of data that would be generated from computational studies on this compound, based on findings for analogous compounds.
Table 1: Calculated Spectroscopic and Molecular Properties of Halogenated Pyridines
| Property | 3,5-Dibromopyridine (Experimental/Calculated) | 2-chloropyridine (Calculated) | This compound (Predicted) |
|---|---|---|---|
| FT-IR Bands (cm⁻¹) | |||
| C-Br Stretching | ~600-700 | N/A | ~600-700 |
| C-Cl Stretching | N/A | ~750 | ~750-800 |
| C-N Stretching | ~1400-1500 | ~1420 | ~1400-1500 |
| O-H Stretching | N/A | N/A | ~3400-3600 |
| Raman Bands (cm⁻¹) | |||
| Ring Breathing Mode | ~1000 | ~1020 | ~1000-1030 |
| C-H Bending | ~1100-1200 | ~1150 | ~1100-1200 |
| Molecular Properties | |||
| Dipole Moment (Debye) | ~1.5 - 2.0 | ~1.8 | ~2.0 - 2.5 |
Note: The data for this compound is predicted based on the trends observed in related halogenated pyridines.
Furthermore, machine learning algorithms can be trained on datasets of known halogenated compounds. These algorithms can learn to classify new compounds based on their calculated molecular descriptors and predicted spectral data. This approach is moving towards the automated classification of halogenated compounds, which is crucial for environmental monitoring and drug discovery.
The automated analysis pipeline for a compound like this compound would typically involve the following steps:
High-throughput screening using LC-HRMS.
Computational filtering of the data to identify isotopic patterns characteristic of one chlorine and two bromine atoms. nih.gov
Prediction of molecular properties and theoretical spectra using DFT calculations. nih.govnih.gov
Comparison with spectral databases or machine learning-based classification to confirm the structure or classify the compound.
This integration of experimental data and computational analysis provides a powerful strategy for the rapid and reliable identification of halogenated compounds in various scientific domains.
Role of 3,5 Dibromo 6 Chloropyridin 2 Ol As a Key Synthetic Intermediate and Building Block
Precursor to Complex Heterocyclic Systems
The densely halogenated pyridine (B92270) ring of 3,5-Dibromo-6-chloropyridin-2-ol is a robust platform for the elaboration of more complex heterocyclic structures. The distinct electronic environments of the halogen substituents enable chemists to perform controlled, stepwise modifications, building molecular complexity in a premeditated fashion.
The primary application of this compound in this context is as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atoms are generally more reactive than the chlorine atom in common coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. This difference in reactivity allows for the selective replacement of the bromine atoms while leaving the chlorine atom intact for subsequent transformations.
Research on similarly polyhalogenated pyridines demonstrates that Suzuki-Miyaura cross-coupling reactions can be performed regioselectively. For instance, studies on N-(3,5-dibromo-2-pyridyl)piperazines show that palladium-catalyzed cross-coupling occurs preferentially at the 3-position. researchgate.net This principle of regioselective functionalization is critical for creating unsymmetrical 3,5-disubstituted pyridine derivatives. researchgate.net The process often involves a first coupling reaction at one of the bromo positions, followed by a second, different coupling reaction at the other bromo position, and potentially a third reaction at the chloro position under more forcing conditions. This stepwise approach provides access to a vast array of polysubstituted pyridine cores that are central to many biologically active molecules. researchgate.netmdpi.com
Table 1: Exemplar Sequential Cross-Coupling Reactions on a Dihalopyridine Scaffold This table illustrates the general principle of sequential functionalization applicable to polyhalogenated pyridines.
| Step | Reaction Type | Position Functionalized | Reagents & Conditions (Illustrative) | Resulting Structure |
| 1 | Suzuki-Miyaura Coupling | C3-Br | Arylboronic acid, Pd(OAc)₂, K₃PO₄ | 3-Aryl-5-bromo-6-chloropyridin-2-ol derivative |
| 2 | Sonogashira Coupling | C5-Br | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Aryl-5-alkynyl-6-chloropyridin-2-ol derivative |
| 3 | Buchwald-Hartwig Amination | C6-Cl | Amine, Pd catalyst, ligand, strong base | 3-Aryl-5-alkynyl-6-amino-pyridin-2-ol derivative |
Beyond simple substitution, this compound serves as a foundational scaffold for building fused and polycyclic systems. bohrium.com By introducing functional groups through initial cross-coupling reactions, subsequent intramolecular cyclization reactions can be triggered to form new rings fused to the original pyridine core.
For example, a group introduced at the 3-position and another at the 2-position (after modification of the hydroxyl group) can be designed to react with each other, leading to the formation of a new ring. This strategy is widely used to synthesize various pyrido-fused heterocycles, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com The synthesis of these fused systems is of significant interest as they are common motifs in pharmacologically active compounds. researchgate.net The ability to pre-install reactive handles at specific positions on the starting pyridine ring allows for a high degree of control over the final fused architecture. mdpi.com
The pyridine framework can also be incorporated into spirocyclic systems, which are three-dimensional structures featuring two rings connected by a single common atom. nih.gov These structures are of increasing interest in medicinal chemistry due to their conformational rigidity and structural novelty. nih.gov While direct examples involving this compound are specific, the general strategy involves using a substituted pyridine as one of the rings in the spirocycle. A synthetic route might involve functionalizing the pyridine at a specific position, for example, the C6-chloro position, with a chain that contains a nucleophile. This nucleophile can then attack a carbon atom within the same molecule (intramolecularly) to close the second ring and form the spiro center. The synthesis of spirocyclic pyridoazepines, for instance, has been achieved through an intramolecular nucleophilic aromatic substitution of 3-substituted 2-chloropyridines. researchgate.net
Strategic Introduction of Halogen Functionalities into Organic Molecules
While this compound is primarily used as a scaffold to be functionalized, its inherent halogen pattern provides strategic advantages. The key is not that it acts as a halogenating agent, but that its differentially reactive C-Br and C-Cl bonds serve as "ortho-directing groups" and synthetic handles for the strategic and regiocontrolled introduction of other functional groups.
The presence of halogens at the 3, 5, and 6 positions allows for a programmed sequence of reactions. As noted, Suzuki-Miyaura couplings often favor the bromo positions over the chloro position. researchgate.net This allows chemists to introduce aryl or heteroaryl groups at C3 and C5, leaving the C6-Cl bond available for other transformations, such as nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions that are effective for C-Cl bonds. This tiered reactivity is a powerful tool for building molecular complexity in a controlled manner, ensuring that specific functionalities are installed at precise locations within the target molecule.
Development of Libraries of Novel Chemical Entities for Screening Purposes
Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules to be screened for biological activity. cam.ac.uknih.gov this compound is an excellent starting scaffold for DOS due to its multiple, independently addressable reaction sites.
By applying a series of different coupling partners at each of the three halogenated positions, a large library of distinct compounds can be generated from a single starting material. nih.gov For example, one could perform a Suzuki reaction with 10 different boronic acids at the C3 position, followed by a Sonogashira reaction with 10 different alkynes at the C5 position, and finally a Buchwald-Hartwig amination with 10 different amines at the C6 position. This combinatorial approach would, in principle, generate 10 x 10 x 10 = 1,000 unique compounds. This method provides an efficient pathway to explore a wide region of chemical space, increasing the probability of discovering novel molecules with desired biological or material properties. mdpi.comnih.gov
Table 2: Combinatorial Library Synthesis from a Polyhalogenated Pyridine Scaffold
| Scaffold Position | Reaction Type | Example Building Blocks (Set A) | Example Building Blocks (Set B) |
| C3 (Br) | Suzuki Coupling | Phenylboronic acid | 4-Methoxyphenylboronic acid |
| C5 (Br) | Stille Coupling | Tributyl(vinyl)tin | Tributyl(ethynyl)stannane |
| C6 (Cl) | SNAr | Morpholine | Piperidine |
| Resulting Products | 4 distinct molecules from these limited sets |
Application in Chiral Auxiliaries and Enantioselective Synthetic Pathways
The rigid structure of the pyridine ring can be exploited in the design of chiral auxiliaries or ligands for enantioselective catalysis. While this compound itself is achiral, it can be converted into chiral derivatives. For instance, by introducing a chiral group via one of the halogen positions, the resulting molecule can serve as a chiral ligand for a metal catalyst, inducing stereoselectivity in a chemical reaction.
Alternatively, the pyridine nitrogen can be used to coordinate with a metal center, and chiral substituents placed at other positions on the ring can create a chiral environment around that metal. This approach is fundamental to asymmetric catalysis. Enantioselective synthesis of complex molecules like 2,3-dihydropyridin-4(1H)-ones, which are versatile intermediates for alkaloids, has been achieved using methods that rely on controlling chirality relative to a heterocyclic core. nih.govnih.gov The functional handles on this compound provide convenient attachment points for the chiral elements necessary to create such specialized reagents or ligands.
Ligand Design in Coordination Chemistry and Materials Science
As noted, there is a lack of specific information in the scientific literature regarding the application of this compound in ligand design for coordination chemistry and materials science.
Future Research Directions and Emerging Trends for 3,5 Dibromo 6 Chloropyridin 2 Ol
Development of More Sustainable and Atom-Economical Synthetic Routes (e.g., Green Chemistry Principles)
The future synthesis of 3,5-Dibromo-6-chloropyridin-2-OL will likely be guided by the principles of green chemistry, aiming to develop more sustainable and atom-economical routes. Traditional methods for synthesizing halogenated pyridines often involve multi-step processes with harsh reagents and the generation of significant waste. Future research will likely focus on the following areas:
Catalytic C-H Halogenation: Exploring selective and direct C-H bond halogenation on a pyridine (B92270) or pyridin-2-ol precursor could offer a more atom-economical approach by avoiding the use of pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for halogenation reactions, which are often highly exothermic. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Green Solvents and Catalysts: Research into the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis. Furthermore, the development of recyclable and non-toxic catalysts will be a key focus.
Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the this compound scaffold from simple precursors would significantly improve atom economy and reduce waste.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Pyridines
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Reagents | Stoichiometric and often hazardous halogenating agents | Catalytic systems, milder halogen sources |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions |
| Atom Economy | Often low due to multi-step processes and protecting groups | High, through direct C-H functionalization and multicomponent reactions |
| Waste Generation | Significant production of byproducts and solvent waste | Minimized through catalytic cycles and solvent recycling |
| Energy Consumption | Often requires high temperatures and prolonged reaction times | Can be optimized through flow chemistry and microwave-assisted synthesis |
Advanced Mechanistic Understanding through Synergistic Computational and Experimental Studies
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. A synergistic approach combining computational modeling and experimental studies will be instrumental.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the halogen substituents on the reactivity of the pyridine ring. This can provide insights into regioselectivity and reaction kinetics.
In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy can be used to monitor reaction progress in real-time, identify reactive intermediates, and elucidate complex reaction networks.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound will help in determining reaction orders, activation energies, and the influence of catalysts and reaction conditions on the reaction rate.
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The unique electronic properties conferred by the three halogen atoms and the hydroxyl group suggest that this compound could exhibit novel reactivity. Future research should aim to explore these possibilities:
Cross-Coupling Reactions: The bromine and chlorine atoms at different positions on the pyridine ring offer opportunities for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups and build more complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds could be exploited for sequential functionalization.
Directed Ortho-Metalation (DoM): The hydroxyl group could act as a directing group for ortho-metalation, enabling the functionalization of the C4 position of the pyridine ring.
Photocatalysis and Electrochemistry: Investigating the behavior of this compound under photocatalytic or electrochemical conditions could lead to the discovery of unprecedented transformations and new synthetic methodologies.
Utilization in Advanced Materials Science and Supramolecular Assembly
The presence of multiple halogen atoms makes this compound a highly promising building block for advanced materials and supramolecular chemistry.
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, while the nitrogen atom and the oxygen of the hydroxyl group can act as halogen bond acceptors. This directional and tunable non-covalent interaction can be utilized to construct well-defined supramolecular architectures such as co-crystals, liquid crystals, and gels.
Organic Electronics: Halogenated aromatic compounds are often used in organic electronics due to their influence on molecular packing and electronic properties. The potential of this compound and its derivatives in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) could be an exciting area of exploration.
Functional Polymers: Incorporation of the this compound motif into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Rationale |
| Crystal Engineering | The multiple halogen atoms and hydroxyl group provide sites for predictable halogen and hydrogen bonding, enabling the design of specific crystal packing arrangements. |
| Liquid Crystals | The rigid, anisotropic structure of derivatives could lead to the formation of various mesophases. |
| Organic Semiconductors | Halogenation can influence the HOMO/LUMO energy levels and intermolecular interactions, which are critical for charge transport. |
| Flame Retardants | The high halogen content could impart flame-retardant properties to polymeric materials. |
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-6-chloropyridin-2-OL, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves halogenation of pyridin-2-ol derivatives. Key parameters include:
- Temperature : Controlled stepwise heating (e.g., 0–60°C) to avoid side reactions like dehalogenation.
- Catalysts : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity during bromination .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization.
Table 1 : Example Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 40°C, 12 hrs | 68% |
| Solvent | DMF | 75% efficiency |
| Catalyst (FeCl₃) | 10 mol% | 82% selectivity |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. For example, deshielded aromatic protons (δ 7.8–8.2 ppm) confirm halogen proximity .
- IR : Peaks at 650–750 cm (C-Br stretch) and 550–600 cm (C-Cl stretch) validate halogenation .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] and isotopic patterns (Br/Cl).
Advanced Research Questions
Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray diffraction bond lengths/angles with DFT-calculated geometries. Discrepancies >0.05 Å may indicate experimental artifacts or computational model limitations .
- Twinned Data Analysis : Use SHELXL for refinement (HKLF 5 format) to deconvolute overlapping reflections in twinned crystals .
- Multi-Technique Consensus : Overlay NMR-derived NOE correlations with crystallographic packing diagrams to verify spatial arrangements.
Q. What computational strategies are effective for studying electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC values.
- Solvent Effects : PCM models in Gaussian09 assess solvation energies for reaction mechanisms in polar media.
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Heavy Atom Effects : High electron density from Br/Cl complicates light atom (C, H) positioning. Use SHELXL’s extinction correction and anisotropic displacement parameters .
- Disorder Modeling : For disordered halogen positions, apply PART instructions and restrain occupancy factors to 0.5–0.6.
- Validation Tools : Check R (<5%) and CCDC deposition (Mercury software) for geometry outliers.
Table 2 : Crystallographic Refinement Metrics
| Metric | Typical Value | Acceptable Range |
|---|---|---|
| R1 (I > 2σ(I)) | 0.045 | <0.05 |
| wR2 (all data) | 0.120 | <0.15 |
| CCDC Deposition No. | 2,150,000+ | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
